molecular formula C19H20ClFN2O2 B4731467 1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine

1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B4731467
M. Wt: 362.8 g/mol
InChI Key: ISJWOHHVSUDVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine (CFEP) is a chemical compound that has gained significant attention in the field of medicinal chemistry and drug development. It is a piperazine derivative with potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, which is involved in DNA replication and repair, and acetylcholinesterase, which is involved in neurotransmitter signaling. This compound also modulates the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis and inhibit cell proliferation in cancer cells, protect neurons from oxidative stress and inflammation, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to modulate the activity of various signaling pathways, which can have downstream effects on cellular processes such as cell growth, survival, and differentiation.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has potential toxicity, particularly at high doses, which can limit its use in vivo.

Future Directions

There are several future directions for research on 1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound, which can improve its therapeutic efficacy and reduce potential toxicity. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects, which can provide insights into its potential therapeutic applications. Finally, there is potential for this compound to be used in combination with other drugs or therapies, which can enhance its efficacy and reduce potential toxicity.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. It also has potential as a neuroprotective agent, as it can cross the blood-brain barrier and protect neurons from oxidative stress and inflammation. This compound has also been investigated for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c1-2-25-17-9-4-3-8-16(17)22-10-12-23(13-11-22)19(24)18-14(20)6-5-7-15(18)21/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJWOHHVSUDVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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